molecular formula C10H18O3 B13573654 1-Ethoxy-6-methylheptane-3,5-dione

1-Ethoxy-6-methylheptane-3,5-dione

Cat. No.: B13573654
M. Wt: 186.25 g/mol
InChI Key: FDNOFMANBREPFH-UHFFFAOYSA-N
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Description

1-Ethoxy-6-methylheptane-3,5-dione is an organic compound with a unique structure that includes an ethoxy group, a methyl group, and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-6-methylheptane-3,5-dione typically involves the alkylation of a suitable precursor, such as 3,5-heptanedione, with ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-6-methylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Carboxylic acids and esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-6-methylheptane-3,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethoxy-6-methylheptane-3,5-dione exerts its effects involves interactions with various molecular targets. The ethoxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

    1-Methoxy-6-methylheptane-3,5-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-6-ethylheptane-3,5-dione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-Ethoxy-6-methylheptane-3,5-dione is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethoxy-6-methylheptane-3,5-dione

InChI

InChI=1S/C10H18O3/c1-4-13-6-5-9(11)7-10(12)8(2)3/h8H,4-7H2,1-3H3

InChI Key

FDNOFMANBREPFH-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)CC(=O)C(C)C

Origin of Product

United States

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